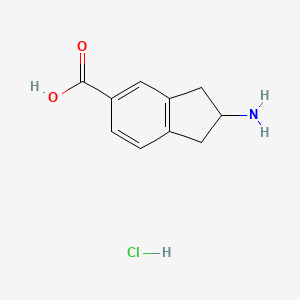![molecular formula C9H12 B6283577 7-ethynylbicyclo[4.1.0]heptane CAS No. 2307737-69-3](/img/no-structure.png)
7-ethynylbicyclo[4.1.0]heptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Ethynylbicyclo[4.1.0]heptane, also known as 7-ethynyl-2-methylene-bicyclo[4.1.0]heptane, is a bicyclic organic compound with a molecular formula of C8H10. It is a colorless liquid that has a low boiling point of 48 °C and a high melting point of -73 °C. This compound is a versatile building block for organic synthesis and has been used in the development of new drugs, polymers, and materials.
Mécanisme D'action
7-Ethynylbicyclo[4.1.0]heptane is a versatile building block for organic synthesis and is used in a variety of reactions. These reactions include the cyclization of 1,7-diethynylcyclohexane, the reaction of cyclohexene with ethynylmagnesium bromide, the reaction of cyclohexene with ethynyltrimethylsilane, and the reaction of cyclohexene with ethynylmagnesium chloride. In each of these reactions, this compound acts as a nucleophile, attacking the electrophilic carbon atom of the other reactant.
Biochemical and Physiological Effects
This compound has not been studied for its biochemical or physiological effects. However, it is known that this compound is a versatile building block for organic synthesis and is used in a variety of reactions. Therefore, it is likely that this compound could have an effect on biochemical and physiological processes.
Avantages Et Limitations Des Expériences En Laboratoire
7-Ethynylbicyclo[4.1.0]heptane is a versatile building block for organic synthesis and is used in a variety of reactions. The main advantage of using this compound in laboratory experiments is that it is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using this compound in laboratory experiments is that it is not well studied and its effects on biochemical and physiological processes are not known.
Orientations Futures
Future research on 7-ethynylbicyclo[4.1.0]heptane could focus on its effects on biochemical and physiological processes. Additionally, research could focus on the development of new synthetic methods for the synthesis of this compound. Finally, research could focus on the development of new applications for this compound, such as in the synthesis of drugs, polymers, and materials.
Méthodes De Synthèse
7-Ethynylbicyclo[4.1.0]heptane can be synthesized by a variety of methods. The most common method is the cyclization of 1,7-diethynylcyclohexane using a palladium catalyst. This method is convenient and efficient for the preparation of this compound in high yields. Other methods for the synthesis of this compound include the reaction of cyclohexene with ethynylmagnesium bromide, the reaction of cyclohexene with ethynyltrimethylsilane, and the reaction of cyclohexene with ethynylmagnesium chloride.
Applications De Recherche Scientifique
7-Ethynylbicyclo[4.1.0]heptane has been used in the synthesis of a wide variety of compounds, including drugs, polymers, and materials. It has been used in the synthesis of antibiotics, such as cefotaxime, as well as in the synthesis of polymers, such as poly(ethylene oxide) and poly(vinyl acetate). This compound has also been used in the synthesis of materials, such as poly(ethylene imine) and poly(vinyl alcohol).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis of 7-ethynylbicyclo[4.1.0]heptane can be achieved through a multistep process involving several reactions.", "Starting Materials": [ "Cycloheptene", "Sodium amide", "Acetylene", "Bromine" ], "Reaction": [ "Step 1: Cycloheptene is treated with sodium amide to form the corresponding sodium salt.", "Step 2: The sodium salt is then reacted with acetylene to form 7-ethynylbicyclo[4.1.0]hept-2-ene.", "Step 3: The double bond in 7-ethynylbicyclo[4.1.0]hept-2-ene is then selectively brominated using bromine to form 7-bromo-7-ethynylbicyclo[4.1.0]hept-2-ene.", "Step 4: Finally, the bromine atom is removed using a suitable reducing agent to yield the desired product, 7-ethynylbicyclo[4.1.0]heptane." ] } | |
Numéro CAS |
2307737-69-3 |
Formule moléculaire |
C9H12 |
Poids moléculaire |
120.2 |
Pureté |
91 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



